(3R)-hydroxy-beta-ionone (3R)-hydroxy-beta-ionone (3R)-hydroxy-beta-ionone is a beta-ionone compound having an (R)-hydroxy group at the 3-position. It derives from a beta-ionone.
Brand Name: Vulcanchem
CAS No.: 50281-38-4
VCID: VC21083087
InChI: InChI=1S/C13H20O2/c1-9-7-11(15)8-13(3,4)12(9)6-5-10(2)14/h5-6,11,15H,7-8H2,1-4H3/b6-5+/t11-/m1/s1
SMILES: CC1=C(C(CC(C1)O)(C)C)C=CC(=O)C
Molecular Formula: C13H20O2
Molecular Weight: 208.3 g/mol

(3R)-hydroxy-beta-ionone

CAS No.: 50281-38-4

Cat. No.: VC21083087

Molecular Formula: C13H20O2

Molecular Weight: 208.3 g/mol

* For research use only. Not for human or veterinary use.

(3R)-hydroxy-beta-ionone - 50281-38-4

Specification

Description (3R)-hydroxy-beta-ionone is a beta-ionone compound having an (R)-hydroxy group at the 3-position. It derives from a beta-ionone.
CAS No. 50281-38-4
Molecular Formula C13H20O2
Molecular Weight 208.3 g/mol
IUPAC Name (E)-4-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]but-3-en-2-one
Standard InChI InChI=1S/C13H20O2/c1-9-7-11(15)8-13(3,4)12(9)6-5-10(2)14/h5-6,11,15H,7-8H2,1-4H3/b6-5+/t11-/m1/s1
Standard InChI Key HFRZSVYKDDZRQY-MVIFTORASA-N
Isomeric SMILES CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=O)C
SMILES CC1=C(C(CC(C1)O)(C)C)C=CC(=O)C
Canonical SMILES CC1=C(C(CC(C1)O)(C)C)C=CC(=O)C

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